molecular formula C6Cl2F10 B3043293 1,1-Dichloroperfluorocyclohexane CAS No. 839-08-7

1,1-Dichloroperfluorocyclohexane

Cat. No.: B3043293
CAS No.: 839-08-7
M. Wt: 332.95 g/mol
InChI Key: HDRXJTRBIHARLO-UHFFFAOYSA-N
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Description

1,1-Dichloroperfluorocyclohexane is a chemical compound with the molecular formula C6Cl2F10. It is a perfluorinated cyclohexane derivative where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloroperfluorocyclohexane can be synthesized through the chlorination of perfluorocyclohexane. The process involves the reaction of perfluorocyclohexane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloroperfluorocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various perfluorinated cyclohexane derivatives with different functional groups, such as hydroxyl, amino, and halogenated compounds .

Scientific Research Applications

1,1-Dichloroperfluorocyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dichloroperfluorocyclohexane involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with biological membranes and proteins, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that perfluorinated compounds can affect cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclohexane: Similar in structure but with fluorine atoms instead of chlorine.

    1,2-Dichlorocyclohexane: Differing in the position of chlorine atoms.

    Perfluorocyclohexane: Lacks chlorine atoms but is fully fluorinated

Uniqueness

1,1-Dichloroperfluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens results in a compound with high thermal stability, resistance to chemical reactions, and unique reactivity patterns compared to other perfluorinated or chlorinated cyclohexane derivatives .

Properties

IUPAC Name

1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXJTRBIHARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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